molecular formula C9H19NO5S B2902086 3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate CAS No. 112663-43-1

3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate

Cat. No. B2902086
Key on ui cas rn: 112663-43-1
M. Wt: 253.31
InChI Key: IWQHESBNCMOQOT-UHFFFAOYSA-N
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Patent
US09309284B2

Procedure details

To a solution of 3-(Bocamino)-1-propanol (10.51 g: 60 mmol) and TEA (6.07 g; 60 mmol) in dry DCM (100 mL) kept in an ice bath (0° C.) was slowly added methane sulfonyl chloride (6.87 g; 60 mmol) and the reaction mixture was stirred for 30 min at 0° C. The ice bath was removed and the reaction mixture was allowed to stir at room temperature for 5 h (completion of the reaction was monitored by TLC). Water (50 mL) was added with stirring and the resulting mixture was transferred to a reparatory funnel, the layers were separated, and the aqueous layer was extracted with DCM (2×75 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated to yield compound 5 as a colorless oil (12.82 g: 100% yield). 1H NMR (CDCl3) δ 4.8 (s, 1H), 4.3 (m, 1H), 3.3 (m, 2H), 3.2 (m, 2H), 1.9 (m, 2H), 1.4 (s, 9H).
Quantity
10.51 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][CH2:11][OH:12])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH3:13][S:14](Cl)(=[O:16])=[O:15]>C(Cl)Cl>[CH3:13][S:14]([O:12][CH2:11][CH2:10][CH2:9][NH:8][C:1]([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
10.51 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCCO
Name
TEA
Quantity
6.07 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.87 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(0° C.)
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
to stir at room temperature for 5 h (completion of the reaction
Duration
5 h
ADDITION
Type
ADDITION
Details
Water (50 mL) was added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the resulting mixture was transferred to a reparatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×75 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)OCCCNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.82 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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